KM-233
Overview
Description
KM-233 is a synthetic cannabinoid drug that is a structural analog of delta-8-tetrahydrocannabinol, the less active but more stable isomer of the active component of Cannabis. This compound differs from delta-8-tetrahydrocannabinol by the pentyl side chain being replaced by a 1,1-dimethylbenzyl group. It has high binding affinity in vitro for both the cannabinoid receptor 1 and cannabinoid receptor 2, with a cannabinoid receptor 2 affinity of 0.91 nanomolar and 13-fold selectivity over the cannabinoid receptor 1 .
Mechanism of Action
Target of Action
KM-233 is a synthetic cannabinoid drug . It has a selective affinity for the CB2 receptors , which are primarily found in the peripheral nervous system and play a crucial role in modulating the immune system and inflammation .
Mode of Action
This compound interacts with its primary target, the CB2 receptors, causing a time-dependent change in the phosphorylation profiles of several key proteins . These proteins include MEK, ERK1/2, Akt, BAD, STAT3, and p70S6K . The interaction of this compound with these proteins triggers a series of cellular responses, leading to its therapeutic effects .
Biochemical Pathways
The interaction of this compound with its targets affects several biochemical pathways. The phosphorylation profiles of MEK, ERK1/2, Akt, BAD, STAT3, and p70S6K are altered . These proteins are involved in various cellular processes, including cell growth, survival, and apoptosis . The changes in these pathways lead to the downstream effects of this compound .
Pharmacokinetics
This compound is a classical cannabinoid with good blood-brain barrier penetration . This property allows the compound to reach its targets in the central nervous system effectively . .
Result of Action
The action of this compound leads to significant molecular and cellular effects. In vitro studies have shown that treatment with this compound causes almost complete mitochondrial depolarization 6 hours post-treatment, followed by a rapid increase in cleaved caspase 3 and significant cytoskeletal contractions . These changes indicate the induction of apoptosis, or programmed cell death, in the treated cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other substances that interact with the same targets . Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and light exposure.
Biochemical Analysis
Biochemical Properties
KM-233 interacts with various enzymes and proteins, causing a time-dependent change in the phosphorylation profiles of MEK, ERK1/2, Akt, BAD, STAT3, and p70S6K . This interaction influences the biochemical reactions within the cell, leading to significant changes in cellular processes .
Cellular Effects
This compound has shown to have significant effects on various types of cells, particularly on U87MG human glioblastoma multiforme (GBM) cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Treatment with this compound results in almost complete mitochondrial depolarization observed 6 hours post-treatment, followed by a rapid increase in cleaved caspase 3 and significant cytoskeletal contractions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, causing a time-dependent change in the phosphorylation profiles of several key proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The cytotoxic effects of this compound against human glioma cells in vitro occur as early as two hours after administration
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Dose escalation studies in the orthotopic model using U87MG cells revealed an 80% reduction in tumor size after 12 mg/kg daily dosing for 20 days
Preparation Methods
KM-233 is synthesized through a series of chemical reactions involving the modification of the side chain of delta-8-tetrahydrocannabinolThe reaction conditions include the use of various reagents and catalysts to facilitate the substitution and ensure the stability of the final product . Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure the compound meets the required standards for research and medical use.
Chemical Reactions Analysis
KM-233 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution of functional groups. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
KM-233 has shown promising potential in scientific research, particularly in the field of medicine. It has been found to be a potential treatment for glioma, a form of brain tumor. In animal studies, this compound demonstrated good blood-brain barrier penetration and selective affinity for cannabinoid receptor 2, making it an effective agent in reducing tumor size and inhibiting glioma cell proliferation . Additionally, this compound’s high binding affinity for cannabinoid receptors makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes .
Comparison with Similar Compounds
KM-233 is unique among synthetic cannabinoids due to its structural modification, which enhances its selectivity for cannabinoid receptor 2 over cannabinoid receptor 1. Similar compounds include delta-8-tetrahydrocannabinol, which has a pentyl side chain instead of the 1,1-dimethylbenzyl group found in this compound. Other related analogs include compounds where the 1,1-dimethylbenzyl group is substituted or replaced by other groups, with varying degrees of affinity and selectivity for cannabinoid receptors . These structural differences contribute to the distinct pharmacological profiles and potential therapeutic applications of each compound.
Properties
IUPAC Name |
6,6,9-trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O2/c1-16-11-12-20-19(13-16)23-21(26)14-18(15-22(23)27-25(20,4)5)24(2,3)17-9-7-6-8-10-17/h6-11,14-15,19-20,26H,12-13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYXCXRHVALIJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745439 | |
Record name | KM-233 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628263-22-9 | |
Record name | KM-233 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.